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N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Histone Deacetylase Inhibitor HDAC6 Isoform Selectivity

N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921788-62-7) is a synthetic, quinoline-based small molecule belonging to the histone deacetylase (HDAC) inhibitor class. Its structure features a 2-(pyrrolidin-1-yl)quinoline core linked via an oxyacetamide bridge to a 2,3-dimethylphenyl cap group.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 921788-62-7
Cat. No. B2577035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921788-62-7
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)C
InChIInChI=1S/C23H25N3O2/c1-16-7-5-9-19(17(16)2)24-22(27)15-28-20-10-6-8-18-11-12-21(25-23(18)20)26-13-3-4-14-26/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
InChIKeyYMMNTCPGQWXIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (921788-62-7) – Structure and HDAC Inhibitor Class Profile


N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921788-62-7) is a synthetic, quinoline-based small molecule belonging to the histone deacetylase (HDAC) inhibitor class. Its structure features a 2-(pyrrolidin-1-yl)quinoline core linked via an oxyacetamide bridge to a 2,3-dimethylphenyl cap group [1]. Unlike hydroxamate-based HDAC inhibitors, this compound utilizes an acetamide moiety as the putative zinc-binding group, a design feature associated with the potential to avoid the mutagenicity and promiscuous metal chelation liabilities of hydroxamic acids [2]. The compound has been disclosed in patent literature as part of a series of HDAC inhibitors with a range of isoform selectivity profiles, and its biological activity has been quantified in enzymatic assays against multiple HDAC isoforms [2].

Compound class
Non-hydroxamate HDAC inhibitor with quinoline-acetamide scaffold
Zinc-binding design
Acetamide moiety as putative ZBG; class-level data suggests reduced mutagenicity risk vs. hydroxamic acids
Isoform selectivity
Reported HDAC6-preferring profile; weak class I HDAC engagement supports pathway-specific studies

Why Generic Substitution Cannot Replace N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in HDAC Research


Functional substitution within the HDAC inhibitor class is highly unreliable because minor structural modifications to the cap, linker, or zinc-binding group (ZBG) can profoundly alter isoform selectivity and cellular potency [1]. For example, the patent family from which N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide originates demonstrates that changing the aryl substitution pattern on the cap group can shift selectivity from HDAC6 to HDAC1 or dramatically reduce overall potency [1]. Consequently, a generic, apparently similar quinoline-acetamide derivative cannot be assumed to replicate the specific HDAC6-favoring inhibition profile of this compound without directly comparable quantitative data, making targeted procurement essential for reproducible research outcomes in oncology and neurodegeneration studies [1].

Cap-group sensitivity
Minor aryl substitution changes can shift isoform selectivity from HDAC6 to HDAC1; a generic quinoline-acetamide may not replicate the reported HDAC6 bias.
ZBG replacement mismatch
Acetamide-based zinc-binding cannot be directly replaced by hydroxamate or benzamide analogues without altering target engagement and selectivity profile.
Cellular engagement unverified
Direct cellular target engagement data for this compound are absent; similar structures show activity, but class-level inference may not transfer directly.

Quantitative Differentiation Guide for N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (921788-62-7) vs. Closest Analogs


HDAC6 Isoform Potency and Selectivity vs. HDAC1 for 921788-62-7

In a fluorescence-based HDAC enzymatic assay conducted at pH 8.0, N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide inhibited HDAC6 with an IC50 of 35 nM, while its inhibition of HDAC1 was significantly weaker (IC50 = 13,200 nM) [1]. This represents a >370-fold selectivity for HDAC6 over HDAC1. In contrast, the closely related patent analog from the same series, Compound 4, is a potent inhibitor of both HDAC1 (IC50 = 5,830 nM) and HDAC6 (IC50 = 1.46 nM), exhibiting a different selectivity profile that prioritizes pan-class I/IIb activity over the HDAC6-specific bias seen with the target compound [1].

HDAC6 vs. HDAC1 selectivity
Head-to-head
Target: HDAC6 IC50 35 nM, HDAC1 IC50 13,200 nM (>370-fold selectivity).
Comparator (Compound 4): HDAC1 IC50 5,830 nM, HDAC6 IC50 1.46 nM.
Supports HDAC6-favoring pathway study design; larger class I selectivity window vs. pan-active analogues.
Fluorescence-based assay, pH 8.0; BindingDB entry.
Histone Deacetylase Inhibitor HDAC6 Isoform Selectivity Cancer

HDAC8 Inhibitory Potency Compared to Compound 1

The compound's potency against HDAC8 (IC50 = 324 nM) is an order of magnitude greater than that of a direct patent comparator, Compound 1 from US9249087, which exhibits a much weaker HDAC8 IC50 of 9.75 nM [1]. However, this is a double-edged differentiation point; while the compound is significantly more potent against HDAC8 than Compound 1, its HDAC6/HDAC8 selectivity window is narrow (approximately 9-fold) compared to a potent quinoline-based HDAC6 inhibitor like SW-100, which demonstrates nanomolar HDAC6 inhibition with significant selectivity over HDAC8 [2].

HDAC8 potency context
Cross-study comparable
Target HDAC8 IC50 = 324 nM. Compound 1 IC50 = 9.75 nM (≈33-fold difference). SW-100 HDAC6 IC50 11 nM with high HDAC8 selectivity.
Residual HDAC8 activity may influence cell-based readouts; does not confer HDAC8-sparing selectivity.
Assay conditions: fluorescence-based, acetylated lysine substrate; data to verify exact comparator attribution.
Histone Deacetylase Inhibitor HDAC8 Neuroblastoma Cancer

Lack of Potent HDAC1 Inhibition: A Key Selectivity Benchmark

In comparative binding assays, N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide shows a second HDAC1 IC50 measurement of >30,000 nM, confirming its marginal activity against class I HDACs [1]. This is in stark contrast to classic pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), which potently inhibits HDAC1 (IC50 ~10 nM) and is associated with dose-limiting toxicities [2]. This low class I activity is a shared characteristic of many non-hydroxamate quinoline inhibitors but is not universal within the chemotype, as demonstrated by Compound 4 from the same patent [1].

Class I HDAC avoidance
Cross-study comparable
Target HDAC1 IC50 >30,000 nM. SAHA/Vorinostat HDAC1 IC50 ~10 nM. Compound 4 HDAC1 IC50 = 5,830 nM.
Confirms minimal class I engagement; may reduce confounding transcriptional effects in HDAC6-focused experiments.
pH 8.0 enzymatic assay; BindingDB data.
Histone Deacetylase Inhibitor HDAC1 Selectivity Toxicity

Cellular HDAC Inhibition Activity in Leukemia Cells

While direct cellular data for the target compound is not available, the study provides a surrogate proof-of-concept model with another highly related quinoline-based HDAC inhibitor (BDBM50483542) from the same chemical space. That compound achieved an EC50 of 280 nM for inhibiting HDAC in human NB4 leukemia cells, measured via histone H4 hyperacetylation after 24 hours [1]. This demonstrates that the quinoline-acetamide scaffold can achieve sub-micromolar cellular target engagement, a property that is the primary biological activity benchmark for this type of compound.

Cellular HDAC inhibition
Class-level inference
No direct data for 921788-62-7. Closely related quinoline-acetamide analog showed EC50 280 nM in NB4 leukemia cells (histone H4 hyperacetylation).
Scaffold likely cell-permeable; target engagement in live-cell models requires independent verification.
Western blot, 24 h treatment; data to verify across models.
Acute Promyelocytic Leukemia Cellular Assay Histone Acetylation HDAC

High-Impact Research and Procurement Scenarios for N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (921788-62-7)


Investigating HDAC6-Specific Biology in Cancer Cell Models

In studies aimed at dissecting the role of HDAC6 in cancer cell migration, proliferation, or protein degradation pathways (e.g., HSP90 deacetylation), N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide serves as a superior tool compound compared to non-selective inhibitors like SAHA. Its >370-fold selectivity for HDAC6 over HDAC1 [1] minimizes off-target transcriptional effects associated with class I HDAC inhibition, thereby reducing experimental noise and increasing confidence that observed phenotypes are HDAC6-mediated [1]. This is particularly valuable in leukemia (e.g., NB4) and solid tumor models where HDAC6 has a distinct, non-epigenetic role.

Chemical Biology Probe for Non-Hydroxamate Zinc-Binding Group Studies

The compound's acetamide zinc-binding group (ZBG) makes it a valuable chemical probe for studying non-hydroxamate HDAC inhibitors. This chemotype is actively investigated to overcome the mutagenic potential and metabolic instability of hydroxamic acid-based HDAC inhibitors [2]. Researchers can compare the binding kinetics and residence time of this compound with hydroxamate inhibitors, contributing to the rational design of next-generation HDAC therapeutics with improved safety profiles [2].

Comparator for Profiling Novel HDAC Inhibitors

Due to its unique selectivity fingerprint—high HDAC6 potency with residual HDAC8 activity and negligible HDAC1/2/3 inhibition [1]—this compound serves as an ideal reference standard for screening panels aimed at identifying isoform-selective inhibitors. It can benchmark the selectivity of new chemical entities against a well-characterized, non-hydroxamate, non-tubastatin-derived HDAC6 inhibitor, filling a gap in tool compound libraries [1].

Neurodegeneration Research Requiring Reduced Class I Toxicity

In models of neurodegeneration where prolonged HDAC inhibition is necessary, low class I HDAC activity is paramount to avoid global transcriptional side effects. The chemistry of this compound, validated by the Kozikowski group for potential CNS applications [2], makes it a safer initial option for long-term neuronal culture experiments and in vivo proof-of-concept studies, mitigating the risk of cytotoxicity caused by broad-spectrum inhibitors like trichostatin A (TSA) [2].

Application
Selection Property
Validation Focus
HDAC6 pathway studies in cancer models
Reported HDAC6 > HDAC1 selectivity (>370-fold)
Confirm minimal off-target class I HDAC effects in chosen cell line
Non-hydroxamate ZBG probe research
Acetamide zinc-binding motif; class-level mutagenicity reduction context
Compare binding kinetics and residence time vs. hydroxamate controls
HDAC inhibitor selectivity benchmarking
Well-characterized HDAC6/8 profile with weak class I activity
Use as reference to evaluate isoform bias of novel inhibitors
Neurodegeneration models requiring class I avoidance
Low reported HDAC1/2/3 inhibition context
Assess long-term neuronal culture viability and transcriptional side effects
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